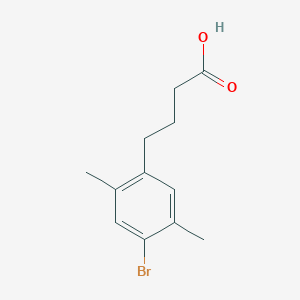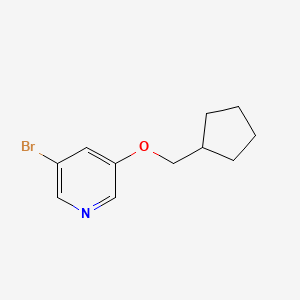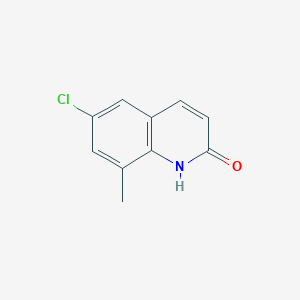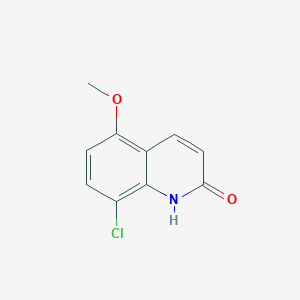![molecular formula C10H7ClFNO2 B7893491 [3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol](/img/structure/B7893491.png)
[3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol: is an organic compound that features a unique combination of a chloro-fluorophenyl group and an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, a common method involves the reaction of a nitrile with an α-haloketone in the presence of a base.
Introduction of the Chloro-Fluorophenyl Group: This step often involves a substitution reaction where a suitable phenyl derivative is introduced to the oxazole ring.
Reduction to Methanol: The final step involves the reduction of the intermediate compound to yield the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in [3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the oxazole ring, leading to various reduced derivatives.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
[3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of [3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to certain enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- [3-(2-Chlorophenyl)-1,2-oxazol-5-yl]methanol
- [3-(2-Fluorophenyl)-1,2-oxazol-5-yl]methanol
- [3-(2-Bromophenyl)-1,2-oxazol-5-yl]methanol
Comparison
- Uniqueness : The presence of both chloro and fluoro groups in [3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol provides a unique combination of electronic effects, enhancing its reactivity and binding properties compared to its analogs.
- Reactivity : The dual halogenation can lead to different reactivity patterns, making it a versatile intermediate in synthetic chemistry.
属性
IUPAC Name |
[3-(2-chloro-6-fluorophenyl)-1,2-oxazol-5-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO2/c11-7-2-1-3-8(12)10(7)9-4-6(5-14)15-13-9/h1-4,14H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNDQZBYGGODTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NOC(=C2)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
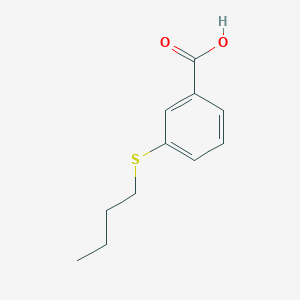
![[3-(4-Fluoro-2-methylphenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7893433.png)
![[3-(3,5-Dichlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7893437.png)
![[3-(2,4-dichlorophenyl)isoxazol-5-yl]methanol](/img/structure/B7893443.png)
![[3-(2,5-Difluorophenyl)isoxazol-5-yl]-methanol](/img/structure/B7893455.png)
![[3-(2,6-Difluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7893456.png)
![[3-(3-Bromo-4-fluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7893462.png)
![[3-(4-Fluoro-3-methylphenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7893467.png)
![[3-(2,4-Difluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7893473.png)
![[3-(2,3-Difluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7893484.png)
